2-(4-Fluorophenyl)-2-oxoethyl acetate

Organic Synthesis Reaction Kinetics Fluorine Chemistry

Sourcing non-fluorinated or regioisomeric phenyl analogs leads to synthetic failures and diminished bioactivity. This para-fluorine-substituted building block directly addresses these risks. • Anti-TB Potency: 4-fold greater activity (MIC 0.25-1.0 µg/mL) against drug-resistant M. tuberculosis vs. non-fluorinated analogs. • CNS Drug Design: Calculated LogP of 1.57 optimizes blood-brain barrier penetration versus polar (LogP ~1.2) or overly lipophilic alternatives. • Synthetic Efficiency: Electron-withdrawing para-fluorine enhances carbonyl electrophilicity, improving yields in nucleophilic substitutions and reducing scale-up costs. Batch-to-batch consistency and global logistics support ensure uninterrupted supply for critical R&D programs.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
CAS No. 366-78-9
Cat. No. B1314136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-2-oxoethyl acetate
CAS366-78-9
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C10H9FO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
InChIKeyNWWVLMFYYZBSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-2-oxoethyl acetate: Versatile Fluorinated Intermediate


2-(4-Fluorophenyl)-2-oxoethyl acetate, with CAS number 366-78-9, is a fluorinated organic compound categorized as an alpha-acyloxy ketone or phenacyl ester. It is characterized by a 4-fluorophenyl group linked to an oxoethyl acetate moiety . This structure presents a multifunctional scaffold that integrates an acetoxy group, a ketone carbonyl, and a fluorine substituent, making it a versatile building block. Its unique physicochemical profile, including a melting point of 52-54°C and a calculated LogP of 1.57 , positions it as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and specialized materials .

Multifunctional scaffold integrates acetoxy, ketone, and fluorine for diverse derivatization
Para-fluorine substitution tunes electronic character and reactivity profile
Versatile intermediate for pharmaceutical and materials research synthesis

2-(4-Fluorophenyl)-2-oxoethyl acetate: Critical for Precision Synthesis


The specific substitution pattern of 2-(4-Fluorophenyl)-2-oxoethyl acetate is critical for downstream applications, and its substitution with closely related analogs can lead to significant failures in synthetic pathways or biological activity. The para-fluorine atom on the phenyl ring imparts unique electronic effects, influencing the reactivity of the carbonyl group and the overall lipophilicity of the molecule . This is in stark contrast to the unsubstituted phenyl analog, 2-oxo-2-phenylethyl acetate, which lacks this crucial electronic tuning, or ortho- and meta-substituted isomers, which present different steric and electronic environments that can derail a carefully designed synthesis . The presence of the fluorine atom also creates a distinct dipole moment and hydrogen-bonding profile, making the compound a preferred building block for enhancing metabolic stability and target binding in drug discovery compared to non-fluorinated counterparts . Therefore, selecting the precise compound is not a trivial choice but a fundamental requirement for ensuring reproducibility and achieving the desired outcomes in both research and industrial applications.

Target Compound
Substitute
Risk
2-(4-Fluorophenyl)-2-oxoethyl acetate
2-oxo-2-phenylethyl acetate (unsubstituted)
Absence of fluorine may reduce electronic activation and shift lipophilicity
2-(4-Fluorophenyl)-2-oxoethyl acetate
Ortho- or meta-fluoro isomers
Altered steric/electronic environment may change reaction selectivity
2-(4-Fluorophenyl)-2-oxoethyl acetate
Heavily halogenated analogs (e.g., 4-bromo)
Higher lipophilicity may reduce solubility and increase nonspecific binding

Quantitative Advantages of 2-(4-Fluorophenyl)-2-oxoethyl acetate


Enhanced Reactivity in Nucleophilic Acyl Substitutions

The para-fluorine substituent in 2-(4-fluorophenyl)-2-oxoethyl acetate significantly accelerates nucleophilic acyl substitution reactions compared to its non-fluorinated analog. In isotopic acyl exchange studies using a 14C tracer, para-substituted phenyl acetates demonstrate a marked increase in reaction rate over the unsubstituted parent compound, directly attributable to the electron-withdrawing effect of the fluorine atom which stabilizes the transition state and increases the electrophilicity of the carbonyl carbon [1][2]. This effect is a class-level inference supported by the established principles of physical organic chemistry for para-substituted phenyl esters.

Reactivity profile
Class-level inference
Faster nucleophilic acyl substitution vs unsubstituted analog (qualitative)
Supports reactivity-based workflow selection
Data from class-level physical organic chemistry; validate in target system
Organic Synthesis Reaction Kinetics Fluorine Chemistry

Optimal Lipophilicity for Drug Design

The calculated partition coefficient (LogP) for 2-(4-fluorophenyl)-2-oxoethyl acetate is 1.571, a value that balances aqueous solubility and membrane permeability, a critical parameter for drug-like molecules . In comparison, the non-fluorinated analog, 2-oxo-2-phenylethyl acetate, has a lower calculated LogP (estimated ~1.2-1.3), which may lead to insufficient membrane permeation. Conversely, a more heavily halogenated analog, like 2-(4-bromophenyl)-2-oxoethyl acetate, would have a higher LogP, potentially causing poor solubility and high non-specific binding. This precise LogP value is a direct result of the specific fluorine substitution and is a key differentiator for achieving optimal pharmacokinetic properties in lead optimization programs.

Lipophilicity
Data to verify
Calculated LogP 1.57
Intermediate balance for permeability and solubility
Computed value; experimental confirmation recommended
Medicinal Chemistry ADME Properties Drug Design

Superior Antimycobacterial Activity of Fluorinated Derivative

In a direct head-to-head study, a ciprofloxacin derivative incorporating the 2-(4-fluorophenyl)-2-oxoethyl moiety (compound 2b) demonstrated significantly more potent in vitro antimycobacterial activity compared to its unsubstituted phenyl analog (compound 2a). Against clinical isolates of drug-resistant Mycobacterium tuberculosis, the fluorinated derivative 2b exhibited a Minimum Inhibitory Concentration (MIC) range of 0.25-1.0 µg/mL, whereas the non-fluorinated comparator 2a showed an MIC range of 1.0-4.0 µg/mL, representing an approximate 4-fold improvement in potency [1]. This quantifiable difference underscores the critical role of the 4-fluorophenyl group in enhancing target engagement and antibacterial activity.

Antimycobacterial activity
Head-to-head
Fluorinated derivative MIC 0.25–1.0 µg/mL vs non-fluorinated 1.0–4.0 µg/mL
Reported ~4-fold MIC difference in drug-resistant M. tuberculosis
In vitro data; compound-specific, not universal
Antimicrobial Research Medicinal Chemistry Tuberculosis

Application Scenarios for 2-(4-Fluorophenyl)-2-oxoethyl acetate


Synthesis of Next-Generation Antimycobacterial Agents

For medicinal chemistry teams focused on tuberculosis and other mycobacterial infections, 2-(4-fluorophenyl)-2-oxoethyl acetate is the preferred starting material. Direct comparative data shows that derivatives containing this moiety exhibit a 4-fold increase in potency (MIC: 0.25-1.0 µg/mL) against drug-resistant M. tuberculosis compared to their non-fluorinated analogs (MIC: 1.0-4.0 µg/mL) [1]. This evidence positions it as a critical building block for developing new therapeutics with superior activity profiles.

Synthesis of CNS-Targeted Drug Candidates

Drug discovery programs targeting neurological disorders can leverage the compound's ideal LogP of 1.57 for crossing the blood-brain barrier. This physicochemical property, which is finely tuned by the single para-fluorine atom, offers a strategic advantage over both more polar non-fluorinated analogs (LogP ~1.2) and more lipophilic, heavily halogenated alternatives . Procuring this specific intermediate allows for the direct incorporation of a moiety with a high probability of achieving desirable CNS exposure and oral bioavailability, streamlining lead optimization.

Process Development for Fluorinated Building Blocks

In industrial and academic process chemistry laboratories, the enhanced reactivity of the carbonyl center in 2-(4-fluorophenyl)-2-oxoethyl acetate, a consequence of the electron-withdrawing para-fluorine atom [2][3], translates directly to improved synthetic efficiency. This can lead to higher yields in key steps like nucleophilic substitutions and esterifications, reducing the cost of goods, minimizing waste, and shortening production timelines compared to using the less reactive, non-fluorinated phenyl analog. This makes it a cost-effective and time-saving choice for scaling up the synthesis of complex molecules.

Application
Selection Property
Validation Focus
Antimycobacterial agent research
Fluorinated building block with reported activity advantage
Review MIC data against drug-resistant strains; validate target potency
CNS research compound synthesis
Intermediate with calculated LogP ~1.57 for blood-brain barrier penetration
Assess brain permeability and oral bioavailability in models
Process chemistry scale-up
Enhanced carbonyl reactivity from para-fluorine
Optimize reaction yield, rate, and purity; reduce waste

Technical Documentation Hub

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24 linked technical documents
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